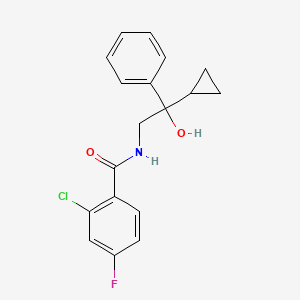

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are key components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of Receptors

A study by O'Brien et al. (2004) highlights the discovery of CPPHA, a compound that acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in the rat forebrain. This modulation enhances the activity of native receptors without directly activating them, suggesting potential applications in neurological research and therapeutic interventions for conditions influenced by mGluR5 activity (O'Brien et al., 2004).

Intermolecular Interactions in Crystal Engineering

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their intermolecular interactions, including C–H⋯O, C–H⋯SC, and C–H⋯π, through crystallography and theoretical analysis. These findings underscore the importance of understanding such interactions for designing new materials and pharmaceuticals with desired properties (Shukla et al., 2014).

Fluorescence Detection of Biomolecules

Liu et al. (2015) developed a fluorescent turn-on detection method for cysteine over homocysteine and glutathione, utilizing a compound that undergoes specific reactions with cysteine. This innovative approach could be instrumental in biochemical assays and medical diagnostics for detecting cysteine levels in biological samples (Liu et al., 2015).

Catalytic Synthesis of Organic Compounds

Balkrishna and Kumar (2012) described an efficient copper-catalyzed method for synthesizing 2-hydroxybenzamides from 2-chlorobenzamide substrates in water. This process highlights the utility of catalytic reactions in green chemistry for producing compounds with various functional groups, indicating potential applications in pharmaceutical and chemical manufacturing (Balkrishna & Kumar, 2012).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-10-14(20)8-9-15(16)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXMDPXLCKQKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![4-(4-fluorobenzyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774041.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)